![molecular formula C21H19N3O3 B2466275 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034512-92-8](/img/structure/B2466275.png)

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

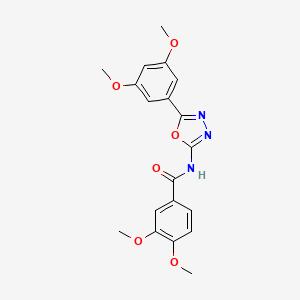

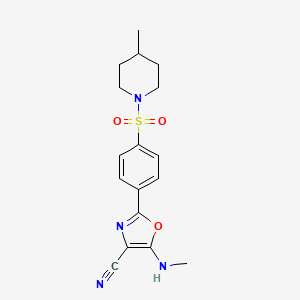

“N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . It also contains a dihydrobenzo[b][1,4]dioxine ring, which is a seven-membered ring with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and phenyl rings suggests that this compound may have aromatic properties . The dihydrobenzo[b][1,4]dioxine ring could introduce some three-dimensionality into the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrimidine ring might be involved in nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution . The carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

Anticancer and Anti-inflammatory Agents

- Synthesis of Novel Pyrazolopyrimidines Derivatives : A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential use in cancer therapy and inflammation management (Rahmouni et al., 2016).

Heterocyclic Synthesis

- Cascade Transformations for Heterocyclic Compounds : Research on 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one and its reactions revealed new examples of ring-ring tautomerism, highlighting the compound's role in synthesizing complex heterocyclic structures (Ukhin et al., 2015).

Enzymatic Activity Enhancement

- Enzymatic Activity of Pyrazolopyrimidinyl Keto-esters : A study on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters revealed their potent effect on increasing the reactivity of cellobiase, suggesting applications in biocatalysis and enzyme technology (Abd & Awas, 2008).

Antimicrobial Activity

- Novel Heterocyclic Schiff Bases : Research into the synthesis, characterization, and antimicrobial activities of new heterocyclic Schiff bases derived from thiocarbohydrazide showcased their potential as antimicrobial agents, which could be relevant for drug development (El‐mahdy et al., 2016).

Mycobacterium Tuberculosis Inhibition

- Thiazole-Aminopiperidine Hybrid Analogs : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their in vitro activity against Mycobacterium tuberculosis, identifying compounds with promising inhibitory properties (Jeankumar et al., 2013).

将来の方向性

作用機序

Target of Action

The primary target of this compound is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been proved as an important therapeutic target in type 2 diabetes mellitus and Alzheimer’s disease .

Mode of Action

The compound interacts with GSK-3 by binding to the active site of the enzyme. Key amino acid residues at the active site of GSK-3, such as Ile62, Val70, and Lys85, play a crucial role in this interaction . The binding of the compound to GSK-3 inhibits the kinase’s activity, leading to changes in the cellular processes regulated by this enzyme .

Biochemical Pathways

The inhibition of GSK-3 affects several biochemical pathways. For instance, it can lead to the activation of glycogen synthase, which plays a key role in the regulation of glucose levels . Moreover, the compound’s action can result in the inhibition of the NF-kB inflammatory pathway , which is involved in the regulation of immune and inflammatory responses.

Pharmacokinetics

The compound’s potential activity and adme/t profile have been predicted using computational methods

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . For example, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Moreover, it can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-21(19-14-26-17-8-4-5-9-18(17)27-19)22-11-10-15-12-23-20(24-13-15)16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLVOQDRUYDXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)

![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)

![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)